molecular formula C11H13F3N2 B2760075 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline CAS No. 773899-18-6

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Cat. No. B2760075
M. Wt: 230.234
InChI Key: VBKPAONDJVLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, a trifluoromethyl group, and an aniline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group.


Molecular Structure Analysis

The molecular structure of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would consist of a pyrrolidine ring attached to an aniline group at the 4-position and a trifluoromethyl group at the 2-position. The exact structure would depend on the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring, the trifluoromethyl group, and the aniline group .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry .
    • Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
    • Methods : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Methods : The review discusses the synthesis and applications of TFMP and its derivatives .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety and hazards associated with “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” could involve exploring its potential biological activities and developing new synthesis methods .

properties

IUPAC Name

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPAONDJVLHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

Starting from 80 mg of 5-fluoro-2-nitrobenzotrifluoride and by reaction with pyrrolidine, 138 mg of 5-pyrrolidinyl-2-nitrobenzotrifluoride are prepared by general method A. The crude product is hydrogenated by general method B. 97 mg of 5-pyrrolidinyl-2-aminobenzo-trifluoride are obtained. Starting from this and by reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride by general method C, 80 mg of 3,5-dimethylisoxazole-4-sulfonic acid 4-pyrrolidin-1-yl-2-trifluoromethyl-phenylamide are prepared.
Quantity
80 mg
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reactant
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0 (± 1) mol
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138 mg
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reactant
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crude product
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a flask charged with 10% Pd/C (50 mg) under inert atmosphere was added a solution of 1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine (350 mg, 1.34 mmol) in ethanol. The reaction was stirred under H2 atmosphere for 16 h, then filtered and dried down to provide 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (300 mg, 97% yield). M+H m/z 231.3. 1H NMR (400.0 MHz, DMSO-d6) δ 6.84 (d, J=8.8 Hz, 1H), 6.72 (dd, J=2.5, 8.8 Hz, 1H), 6.53 (d, J=2.7 Hz, 1H), 4.74 (s, 2H), 3.18 (m, 4H), 1.99-1.95 (m, 4H).
Quantity
350 mg
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0 (± 1) mol
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solvent
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Quantity
50 mg
Type
catalyst
Reaction Step Two

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